2-{2-Benzimidazol-2-yl-1-[(4-methylphenyl)methyl]ethyl}benzimidazole
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Overview
Description
2-{2-Benzimidazol-2-yl-1-[(4-methylphenyl)methyl]ethyl}benzimidazole is a complex organic compound with a molecular formula of C24H22N4. This compound is part of the benzimidazole family, which is known for its diverse biological and chemical properties. Benzimidazoles are heterocyclic aromatic organic compounds that have significant applications in medicinal chemistry due to their structural similarity to naturally occurring nucleotides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-Benzimidazol-2-yl-1-[(4-methylphenyl)methyl]ethyl}benzimidazole typically involves the reaction of ortho-phenylenediamine with benzaldehydes. This reaction is facilitated by an oxidation agent such as sodium metabisulphite in a solvent mixture under mild conditions . The process can be summarized as follows:
Reactants: Ortho-phenylenediamine and benzaldehyde.
Oxidation Agent: Sodium metabisulphite.
Solvent: A mixture of solvents, often including water and methanol.
Conditions: Mild temperature and pressure.
Industrial Production Methods
In industrial settings, the production of benzimidazole derivatives, including this compound, is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{2-Benzimidazol-2-yl-1-[(4-methylphenyl)methyl]ethyl}benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The benzimidazole ring can undergo substitution reactions, particularly at the nitrogen atoms, using alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkylating agents like methyl iodide, ethyl bromide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can produce various N-alkylated benzimidazole derivatives .
Scientific Research Applications
2-{2-Benzimidazol-2-yl-1-[(4-methylphenyl)methyl]ethyl}benzimidazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{2-Benzimidazol-2-yl-1-[(4-methylphenyl)methyl]ethyl}benzimidazole involves its interaction with biological macromolecules. The compound can bind to DNA and proteins, disrupting their normal function. This binding is facilitated by the benzimidazole ring, which mimics the structure of nucleotide bases . The molecular targets and pathways involved include:
DNA Binding: Intercalation into DNA strands, leading to inhibition of DNA replication and transcription.
Protein Interaction: Binding to enzymes and receptors, altering their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1H-Benzimidazole: The parent compound of the benzimidazole family.
2-Phenylbenzimidazole: A derivative with a phenyl group at the 2-position.
2-(4-Methylphenyl)benzimidazole: A derivative with a 4-methylphenyl group at the 2-position.
Uniqueness
2-{2-Benzimidazol-2-yl-1-[(4-methylphenyl)methyl]ethyl}benzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylphenyl group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Properties
Molecular Formula |
C24H22N4 |
---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
2-[1-(1H-benzimidazol-2-yl)-3-(4-methylphenyl)propan-2-yl]-1H-benzimidazole |
InChI |
InChI=1S/C24H22N4/c1-16-10-12-17(13-11-16)14-18(24-27-21-8-4-5-9-22(21)28-24)15-23-25-19-6-2-3-7-20(19)26-23/h2-13,18H,14-15H2,1H3,(H,25,26)(H,27,28) |
InChI Key |
GAODIMGJPXDDHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC(CC2=NC3=CC=CC=C3N2)C4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
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